Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research. The presence of the imidazo[1,2-a]pyrazine core makes this compound a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including microwave irradiation, which offers a solvent- and catalyst-free approach . The reaction is generally fast, clean, and high-yielding, making it an environmentally friendly method.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of solid support catalysts such as aluminum oxide or titanium tetrachloride. These methods are designed to optimize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Halogenation using reagents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3-one: Known for its chemiluminescence properties.
2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3-one: Another compound with similar structural features and applications.
Uniqueness
Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-6-9(10(14)16-3)13-5-8(15-2)11-4-7(13)12-6/h4-5H,1-3H3 |
InChI Key |
KXRABNCNEGOFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)OC)C(=O)OC |
Origin of Product |
United States |
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